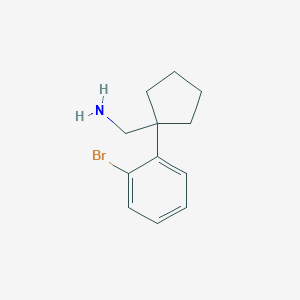

1-(2-Bromophenyl)cyclopentanemethanamine

Beschreibung

1-(2-Bromophenyl)cyclopentanemethanamine is an organic compound featuring a cyclopentane ring substituted with a 2-bromophenyl group and a methanamine side chain. Its molecular formula is C₁₂H₁₆BrN, with a molar mass of 260.17 g/mol. This compound is primarily utilized in research settings, particularly as a precursor in heterocyclic synthesis, such as quinazoline derivatives via Cu(I)-catalyzed reactions . Its structural uniqueness lies in the combination of a brominated aromatic ring and a cyclopentane scaffold, which influence its electronic, steric, and reactivity profiles.

Eigenschaften

Molekularformel |

C12H16BrN |

|---|---|

Molekulargewicht |

254.17 g/mol |

IUPAC-Name |

[1-(2-bromophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H16BrN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2 |

InChI-Schlüssel |

VKAHWYYUTWZAMY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(CN)C2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Bromphenyl)cyclopentanmethanamin beinhaltet typischerweise die Bromierung einer Phenylgruppe, gefolgt von der Bildung der Cyclopentanmethanaminstruktur. Eine übliche Methode ist die Suzuki-Miyaura-Kupplungsreaktion, bei der Borreagenzien und Palladiumkatalysatoren unter milden und funktionellen Gruppen tolerierenden Bedingungen verwendet werden . Eine weitere Methode beinhaltet die reduktive Acetylierung von Oximen, die mit Eisen(II)-acetat vermittelt wird .

Industrielle Herstellungsverfahren: Die industrielle Produktion dieser Verbindung kann mehrstufige Syntheseprozesse umfassen, darunter Nitrierung, Umwandlung von der Nitrogruppe in Amin und Bromierung . Diese Verfahren sind für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(2-Bromphenyl)cyclopentanmethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Bromphenylgruppe in andere funktionelle Gruppen umwandeln.

Substitution: Das Bromatom in der Phenylgruppe kann durch andere Atome oder Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation phenolische Verbindungen ergeben, während die Reduktion Amine oder Kohlenwasserstoffe erzeugen kann .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromphenyl)cyclopentanmethanamin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Vorläufer für die Entwicklung von Medikamenten.

Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Bromphenyl)cyclopentanmethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Bromphenylgruppe kann an verschiedenen Bindungswechselwirkungen beteiligt sein, während die Cyclopentanmethanaminstruktur die Gesamtreaktivität und Stabilität der Verbindung beeinflussen kann . Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu entschlüsseln.

Ähnliche Verbindungen:

- 1-(4-Bromphenyl)cyclopentanmethanamin

- 1-(2-Brom-4-fluorphenyl)cyclopentanmethanamin

Vergleich: 1-(2-Bromphenyl)cyclopentanmethanamin ist aufgrund seines spezifischen Bromphenylsubstitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Bindungsaffinitäten und Reaktionsprofile aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschungsanwendungen macht.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclopentanemethanamine structure may influence the compound’s overall reactivity and stability . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Halogen Variations

1-(4-Bromophenyl)cyclopentanamine Hydrochloride

- Structure : Bromine at the para position of the phenyl ring.

- Molecular Formula : C₁₁H₁₅BrClN .

- However, the ortho bromine in the target compound may confer greater stereoelectronic effects due to proximity to the cyclopentane ring .

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

- Structure : Dual halogen substitution (Cl at ortho, F at para).

- Molecular Formula : C₁₂H₁₅ClFNHCl .

- Impact : The electron-withdrawing effects of Cl and F increase electrophilicity, improving reactivity in cross-coupling reactions. This contrasts with the single bromine in the target compound, which offers a balance of steric bulk and moderate electron withdrawal .

1-(3-Chlorophenyl)cyclopentanemethanamine

Cycloalkane Ring Size Variations

1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride

- Structure : Cyclopropane ring instead of cyclopentane.

- Molecular Formula : C₉H₁₁BrClN .

- Impact : The smaller cyclopropane ring introduces significant ring strain, increasing reactivity in ring-opening or rearrangement reactions. This contrasts with the more stable cyclopentane in the target compound, which favors conformational flexibility .

(1-(2-Bromophenyl)cyclobutyl)methanamine

Physicochemical Properties

| Compound | Molar Mass (g/mol) | Halogen Substituent(s) | Ring Size | Storage Conditions |

|---|---|---|---|---|

| 1-(2-Bromophenyl)cyclopentanemethanamine | 260.17 | Br (ortho) | Cyclopentane | Not specified |

| 1-(4-Bromophenyl)cyclopentanamine HCl | 276.60 | Br (para) | Cyclopentane | Not specified |

| 1-(2-Bromophenyl)cyclopropanamine HCl | 248.55 | Br (ortho) | Cyclopropane | 2–8°C |

| 1-(2-Chloro-4-fluorophenyl) derivative | 286.62 | Cl (ortho), F (para) | Cyclopentane | Not specified |

Research Implications

- Medicinal Chemistry : The target compound’s ortho-bromo group may enhance binding to hydrophobic enzyme pockets, while cyclopentane provides rigidity for conformational control.

- Materials Science : Brominated analogs are valuable in polymer cross-linking or as flame retardants, though chloro/fluoro derivatives offer lighter alternatives .

- Catalysis : Cu(I)-mediated reactions with the target compound highlight its utility in atom-efficient heterocycle synthesis, outperforming less reactive analogs like the cyclopropane derivative .

Biologische Aktivität

1-(2-Bromophenyl)cyclopentanemethanamine is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a bromophenyl group. The molecular formula is C12H14BrN, with a molecular weight of approximately 240.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both amine and aromatic functionalities.

Chemical Structure and Properties

The presence of a bromine atom in this compound contributes to its reactivity, particularly in nucleophilic substitution reactions. The amine group allows for various reactions that are significant in synthetic organic chemistry. The compound's structural features suggest potential biological activities, although specific data on its biological effects remain limited.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrN |

| Molecular Weight | 240.14 g/mol |

| Key Functional Groups | Amine, Aromatic |

| Reactivity | Nucleophilic Substitution |

Biological Activity Insights

While direct studies on the biological activity of this compound are sparse, related compounds often exhibit interesting pharmacological properties. The presence of the bromine atom and amine group suggests potential activity as a neurotransmitter modulator or involvement in other biological pathways.

Potential Biological Activities:

- Neurotransmitter Modulation: Given its structural similarities to known neurotransmitter modulators, this compound may influence neurotransmitter systems.

- Anti-inflammatory Effects: Compounds with similar structures have been noted for their anti-inflammatory properties.

- Analgesic Properties: Some structurally related compounds show promise as analgesics.

Case Studies and Research Findings

Research into structurally related compounds provides insights into the potential biological activities of this compound. For instance:

- Neuroprotective Effects: A study on similar compounds indicated neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may exhibit similar properties.

- Binding Affinity Studies: Interaction studies involving similar compounds have focused on their binding affinity to receptors in the central nervous system, which could be extrapolated to predict the behavior of this compound.

Synthesis and Applications

Several methods exist for synthesizing this compound, making it accessible for research purposes. Its applications extend beyond medicinal chemistry into areas such as organic synthesis, where it can serve as an intermediate for more complex molecules.

Synthesis Methods:

- Nucleophilic Substitution Reactions: Utilizing the reactivity of the bromine atom.

- Amine Coupling Reactions: Exploiting the amine functionality for further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.